Cas no 921998-78-9 (N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide)
Il composto N-(1-etil-2-osso-1,2,3,4-tetraidrochinolin-6-il)-3,4-dimetilbenzammide è una molecola complessa che unisce una struttura tetraidrochinolinonica a un gruppo benzamidico sostituito. La porzione tetraidrochinolinone fornisce un framework rigido e planare, tipicamente associato a proprietà farmacologiche interessanti, mentre il gruppo 3,4-dimetilbenzamide in posizione 6 può modulare la solubilità e l'affinità per specifici target biologici. La presenza del sostituente etilico sull'azoto amminico dell'anello eterociclico influenza le proprietà farmacocinetiche, potenzialmente migliorando la stabilità metabolica. Questo profilo strutturale suggerisce un potenziale impiego come intermedio di sintesi avanzato o come scaffold promettente per lo sviluppo di composti biologicamente attivi, in particolare in ambito farmaceutico per la sua potenziale capacità di interagire con enzimi o recettori specifici.
921998-78-9 structure
Product Name:N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide
Numero CAS:921998-78-9
MF:C20H22N2O2
MW:322.400885105133
CID:6031744
PubChem ID:27639394
Update Time:2025-10-28
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide
- N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,4-dimethylbenzamide
- F2266-0070
- 921998-78-9
- AKOS002013541
-
- Inchi: 1S/C20H22N2O2/c1-4-22-18-9-8-17(12-15(18)7-10-19(22)23)21-20(24)16-6-5-13(2)14(3)11-16/h5-6,8-9,11-12H,4,7,10H2,1-3H3,(H,21,24)
- Chiave InChI: ZLFHYPDWBSSJLU-UHFFFAOYSA-N
- Sorrisi: C(NC1C=CC2=C(C=1)CCC(=O)N2CC)(=O)C1=CC=C(C)C(C)=C1
Proprietà calcolate
- Massa esatta: 322.168127949g/mol
- Massa monoisotopica: 322.168127949g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 24
- Conta legami ruotabili: 3
- Complessità: 478
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.2
- Superficie polare topologica: 49.4Ų
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2266-0070-2μmol |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide |
921998-78-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2266-0070-5μmol |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide |
921998-78-9 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2266-0070-10μmol |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide |
921998-78-9 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2266-0070-20μmol |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide |
921998-78-9 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2266-0070-1mg |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide |
921998-78-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2266-0070-2mg |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide |
921998-78-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2266-0070-3mg |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide |
921998-78-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2266-0070-4mg |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide |
921998-78-9 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2266-0070-5mg |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide |
921998-78-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2266-0070-10mg |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide |
921998-78-9 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide Letteratura correlata
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
921998-78-9 (N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso